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Compound of Interest

Compound Name: 1,2-Cyclopropanedicarboxylic acid

Cat. No.: B072959

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
the cis and trans isomers of 1,2-cyclopropanedicarboxylic acid. The information presented
herein is crucial for the identification, characterization, and quality control of this important
chemical entity in research and development settings. This document outlines key data from
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses,
supported by detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and Mass Spectrometry for both cis- and trans-1,2-cyclopropanedicarboxylic acid.

cis-1,2-Cyclopropanedicarboxylic Acid

1H NMR

Chemical Shift (ppm) Multiplicity
~1.4-1.6 m
~2.1-2.3 m
~11.0-12.0 brs
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BC NMR

Chemical Shift (ppm)

Assignment

~15-17 CH: (cyclopropyl)
~23-25 CH (cyclopropyl)
~173-175 COOH

Infrared (IR) Spectroscopy

Wavenumber (cm~1)

Functional Group Assignment

2500-3300 (broad)

O-H stretch (carboxylic acid)

~1700 C=0 stretch (carboxylic acid)
~1200-1300 C-O stretch (carboxylic acid)
~800-900 Cyclopropane ring vibrations

Mass Spectrometry (GC-MS)

m/z Relative Intensity
85 Major Peak

86

84

1.2-Cvcl licarboxulic Acid

1H NMR

Chemical Shift (ppm) Multiplicity
~1.5-1.7 m
~1.9-2.1 m
~11.0-12.0 brs
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13C NMR

Chemical Shift (ppm) Assignment
~16-18 CHz (cyclopropyl)
~21-23 CH (cyclopropyl)
~174-176 COOH

Infrared (IR) Spectroscopy

Wavenumber (cm~1) Functional Group Assignment
2500-3300 (broad) O-H stretch (carboxylic acid)
~1700 C=0 stretch (carboxylic acid)
~1200-1300 C-O stretch (carboxylic acid)
~800-900 Cyclopropane ring vibrations

Mass Spectrometry (GC-MS)

m/z Relative Intensity
84 Major Peak

85

39

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are intended to serve as a guide for reproducing these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:
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Accurately weigh 5-10 mg of the 1,2-cyclopropanedicarboxylic acid isomer.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.qg.,
DMSO-ds, Methanol-da4, or D20 with a pH indicator). The choice of solvent may depend on
the specific information required and the solubility of the sample.

Transfer the solution to a 5 mm NMR tube.
. *H and 3C NMR Acquisition:
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

IH NMR Parameters:

[e]

Pulse Sequence: Standard single-pulse sequence.

o

Spectral Width: Approximately 16 ppm.

[¢]

Acquisition Time: 2-4 seconds.

[e]

Relaxation Delay: 1-5 seconds.

[e]

Number of Scans: 16-64, depending on the sample concentration.

o

Referencing: The residual solvent peak is used as an internal standard.

13C NMR Parameters:

o Pulse Sequence: Proton-decoupled single-pulse sequence.

o Spectral Width: Approximately 220 ppm.

o Acquisition Time: 1-2 seconds.

o Relaxation Delay: 2-5 seconds.

o Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

o Referencing: The solvent peak is used as an internal standard.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b072959?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Infrared (IR) Spectroscopy

1.

Sample Preparation (KBr Pellet Method):

Place approximately 1-2 mg of the solid 1,2-cyclopropanedicarboxylic acid sample and
100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

Transfer a portion of the powder into a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

. FTIR Spectrum Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Measurement Mode: Transmission.

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~1.

Number of Scans: 16-32.

Background: A background spectrum of a pure KBr pellet is recorded and automatically
subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Due to the low volatility of dicarboxylic acids, a derivatization step is typically required for Gas

Chromatography-Mass Spectrometry (GC-MS) analysis.

1.

Derivatization (Silylation):

Accurately weigh approximately 1 mg of the 1,2-cyclopropanedicarboxylic acid sample
into a reaction vial.
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e Add 100 pL of a suitable solvent (e.g., acetonitrile or pyridine) and 100 pL of a silylating
agent such as N,O-bis(trimethylsilyltrifluoroacetamide (BSTFA) with 1%
trimethylchlorosilane (TMCS).

» Seal the vial and heat at 60-70°C for 30-60 minutes.
e Cool the sample to room temperature before injection.
2. GC-MS Analysis:
e Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.
e GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 um).
o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
e Injector Temperature: 250-280°C.
e Oven Temperature Program:
o Initial temperature: 60-80°C, hold for 2 minutes.
o Ramp: Increase to 280-300°C at a rate of 10-15°C/min.
o Final hold: 5-10 minutes.
e MS Parameters:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: m/z 30-400.
o lon Source Temperature: 230°C.

o Quadrupole Temperature: 150°C.

Visualization of Spectroscopic Correlations and
Workflow
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The following diagrams illustrate the relationship between the spectroscopic data and the
molecular structure, as well as a typical experimental workflow.
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Caption: Correlation between molecular structure and spectroscopic data.
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Caption: General experimental workflow for spectroscopic analysis.

« To cite this document: BenchChem. [Spectroscopic Profile of 1,2-Cyclopropanedicarboxylic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072959#spectroscopic-data-nmr-ir-mass-spec-of-1-
2-cyclopropanedicarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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